N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide
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Description
The compound N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide is a synthetic molecule that is likely to be of interest due to its structural complexity and potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant for the synthesis and analysis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with basic heterocyclic compounds and proceeding through various functionalization steps. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative that had been previously functionalized with a chlorothienopyrimidin moiety . This suggests that the synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide might also involve a similar strategy of building the heterocyclic core first, followed by subsequent functionalization steps.
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using X-ray crystallography, which provides precise information about the arrangement of atoms in the crystal lattice. For instance, the crystal structure of the compound from the first paper was determined to belong to the tetragonal system with specific bond lengths and angles . Density functional theory (DFT) calculations are also used to optimize geometric parameters and compare them with experimental data. These techniques would be essential for analyzing the molecular structure of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their molecular structure and electronic properties. The HOMO and LUMO energies, for example, give insights into the electron-donating and accepting characteristics of the molecule, which in turn can predict its participation in chemical reactions . The molecular electrostatic potential (MEP) surface map is another tool that helps in understanding the reactive sites of the molecule for potential interactions with other molecules or biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide can be deduced from its molecular structure and functional groups. The presence of difluorobenzamide suggests potential for hydrogen bonding and lipophilic interactions, which would influence its solubility, melting point, and other physical properties. The pyrrolopyridinone core may contribute to the compound's stability and electronic properties, which could be relevant for its biological activity.
Relevant Case Studies
Although the provided papers do not discuss case studies directly related to N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide, they do mention the biological activity of similar compounds. For instance, the compound in the first paper showed marked inhibition against various human cancer cell lines, indicating that the compound of interest might also possess anticancer activity . Molecular docking studies could be used to predict the interaction of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide with biological targets, as was done for the compound in the first paper .
Future Directions
Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
The compound N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-3,4-difluorobenzamide is an allosteric modulator of the M4 muscarinic acetylcholine receptor . The M4 receptor is one of the five muscarinic acetylcholine receptors found in the central and peripheral nervous system, playing a crucial role in various physiological functions.
Mode of Action
Instead, it binds to a different location on the receptor, causing a conformational change that enhances or inhibits the receptor’s interaction with its primary ligand, acetylcholine .
Biochemical Pathways
The M4 receptor is involved in several biochemical pathways, including the regulation of neurotransmitter release, cognitive function, and motor control. By modulating the activity of the M4 receptor, this compound can influence these pathways and their downstream effects .
Result of Action
The modulation of the M4 receptor by this compound can result in various molecular and cellular effects, depending on the specific physiological context. For example, it could potentially alter neurotransmitter release or neuronal excitability, thereby influencing cognitive and motor functions .
properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3/c17-11-4-3-9(8-12(11)18)14(22)20-6-7-21-15(23)10-2-1-5-19-13(10)16(21)24/h1-5,8H,6-7H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYPHLXTTVQQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CCNC(=O)C3=CC(=C(C=C3)F)F)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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